Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
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Overview
Description
Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester is a synthetic chemical compound characterized by its unique structure featuring a pyrrolidine ring substituted with hydroxyethyl and carbamate ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester typically involves the reaction of a suitable pyrrolidine derivative with ethyl chloroformate under controlled conditions. The reaction is generally performed in an inert atmosphere (e.g., nitrogen) to prevent moisture or oxygen interference.
Starting Materials:
Pyrrolidine derivative
Ethyl chloroformate
Hydroxyethyl group source
Reaction Conditions:
Solvent: Anhydrous tetrahydrofuran (THF) or another suitable organic solvent
Temperature: 0-25°C
Catalyst: Optional, e.g., a base such as triethylamine
The desired product is isolated through purification techniques such as column chromatography.
Industrial Production Methods
On an industrial scale, the production may involve:
Large reactors for batch processing
Continuous flow systems for improved efficiency
Enhanced purification methods like crystallization
Chemical Reactions Analysis
Types of Reactions
Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester undergoes several types of chemical reactions, including:
Oxidation
Reduction
Substitution
Hydrolysis
Common Reagents and Conditions
Oxidation: Utilizes reagents like potassium permanganate or chromium trioxide
Reduction: Employs reagents like lithium aluminum hydride or sodium borohydride
Substitution: Halogenation using agents like phosphorus tribromide
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide
Major Products
Oxidation may yield ketone or carboxylic acid derivatives.
Reduction could form alcohols or amines.
Substitution often results in halogenated derivatives.
Hydrolysis leads to the corresponding alcohol and carbamic acid.
Scientific Research Applications
Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester is utilized in diverse scientific research applications, including:
Chemistry: : As a building block for synthesizing complex molecules and as a functional group in organic reactions.
Biology: : Studying its interactions with biological systems, particularly enzyme inhibition or receptor binding.
Medicine: : Potential use in drug development for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: : Applications in polymer synthesis, coatings, and materials science due to its reactive functional groups.
Mechanism of Action
The mechanism by which Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester exerts its effects involves:
Binding to molecular targets such as enzymes or receptors.
Altering the activity or function of these targets through interactions with its functional groups.
Pathways involved may include enzyme inhibition or activation, signaling cascades, or receptor modulation.
Comparison with Similar Compounds
Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester can be compared with other similar compounds:
Mthis compound: : Differs by the alkyl group, leading to variations in reactivity and applications.
Propyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester: : Possesses a longer alkyl chain, impacting its solubility and pharmacokinetics.
Cyclohexyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester: : Featuring a cycloalkyl group, it exhibits distinct steric effects and binding properties.
Properties
IUPAC Name |
tert-butyl N-ethyl-N-[1-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-5-15(12(17)18-13(2,3)4)11-6-7-14(10-11)8-9-16/h11,16H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDOOJASGDMATQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)CCO)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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